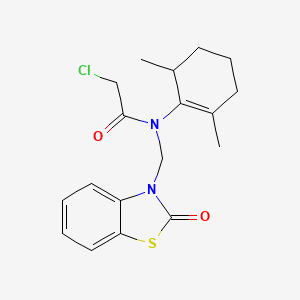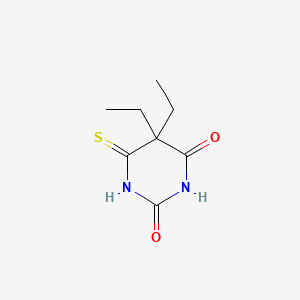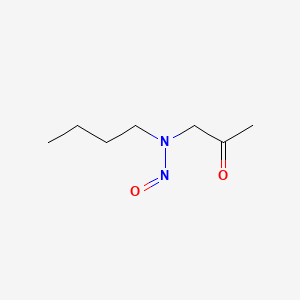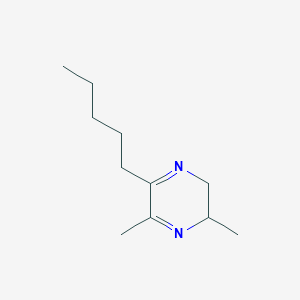
Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole derivative, followed by the introduction of the cyclohexene moiety, and finally the acetamide group. Common reagents and conditions used in these reactions include:
Reagents: Thionyl chloride, dimethylformamide, acetic anhydride, and various catalysts.
Conditions: Reactions are often carried out under controlled temperatures, inert atmospheres, and specific pH conditions to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The chloro group in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide, ammonia, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or reagent in biochemical assays and studies.
Industry: The compound may find use in the production of specialty chemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of Acetamide, 2-chloro-N-(2,6-dimethyl-1-cyclohexen-1-yl)-N-((2-oxo-3(2H)-benzothiazolyl)methyl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures but different substituents.
Cyclohexene derivatives: Compounds featuring the cyclohexene moiety with various functional groups.
Benzothiazole derivatives: Compounds containing the benzothiazole ring system with different substituents.
Eigenschaften
CAS-Nummer |
78179-98-3 |
|---|---|
Molekularformel |
C18H21ClN2O2S |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
2-chloro-N-(2,6-dimethylcyclohexen-1-yl)-N-[(2-oxo-1,3-benzothiazol-3-yl)methyl]acetamide |
InChI |
InChI=1S/C18H21ClN2O2S/c1-12-6-5-7-13(2)17(12)21(16(22)10-19)11-20-14-8-3-4-9-15(14)24-18(20)23/h3-4,8-9,12H,5-7,10-11H2,1-2H3 |
InChI-Schlüssel |
WITVQAJDVKCTHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(=C1N(CN2C3=CC=CC=C3SC2=O)C(=O)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)

![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)





![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)



